molecular formula C12H16ClF2NO B1397616 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride CAS No. 1220016-52-3

3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1397616
CAS No.: 1220016-52-3
M. Wt: 263.71 g/mol
InChI Key: PKUKCKKPIYQRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Classification

The compound 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride is systematically named according to IUPAC guidelines as follows:

  • IUPAC Name : 3-({[(2,6-Difluorophenyl)methyl]oxy}methyl)pyrrolidine hydrochloride
  • Molecular Formula : C$${12}$$H$${16}$$ClF$$_{2}$$NO
  • CAS Registry Number : 1220016-52-3

This molecule belongs to two distinct chemical classes:

  • Heterocyclic Amines : The pyrrolidine core (a five-membered saturated ring with one nitrogen atom) places it within the broader category of nitrogen-containing heterocycles .
  • Fluorinated Aromatic Derivatives : The 2,6-difluorobenzyl group classifies it as a fluorinated aromatic compound, a subgroup critical in medicinal chemistry .

Its hydrochloride salt form enhances aqueous solubility and stability, a common modification for bioactive molecules .

Historical Development and Discovery

The compound emerged in the early 21st century during efforts to optimize pharmacokinetic properties of heterocyclic scaffolds:

  • First Reported : Patents and journals from 2012–2015 describe its synthesis as part of structure-activity relationship (SAR) studies targeting central nervous system (CNS) and anticancer agents .
  • Synthetic Drivers :
    • Demand for fluorine-containing bioisosteres to improve metabolic stability .
    • Exploration of pyrrolidine derivatives for conformational flexibility in drug-receptor interactions .
  • Key Contributors : Academic-industrial collaborations, including BLD Pharmatech and academic institutions, advanced its development .

Position in Heterocyclic Chemistry

Pyrrolidine derivatives occupy a unique niche in heterocyclic chemistry due to:

Feature Role Example in Target Compound
Stereogenicity Enables chiral center formation for enantioselective targeting 3-position substitution creates stereochemical diversity
Pseudorotation Allows conformational adaptability for binding pocket accommodation The unsubstituted pyrrolidine adopts envelope conformations
Hybridization sp$$^3$$-rich structure enhances three-dimensional pharmacophore space Methyloxybenzyl group extends spatial coverage

Compared to six-membered analogs (e.g., piperidines), pyrrolidines exhibit reduced ring strain and distinct electronic profiles, influencing reactivity and biological activity .

Significance in Fluorinated Compound Chemistry

The 2,6-difluorobenzyl moiety confers critical advantages:

  • Electron-Withdrawing Effects : Fluorine atoms increase aromatic ring electron deficiency, enhancing π-stacking interactions with protein targets .
  • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo .
  • Bioavailability : Lipophilicity adjustments via fluorination improve blood-brain barrier penetration .

This aligns with broader trends in fluorinated drug development, where ~30% of pharmaceuticals now contain fluorine .

Parent Compound Relationship

The parent structure, pyrrolidine , undergoes strategic modifications to yield the target compound:

Structural Evolution :

  • Pyrrolidine Core : Provides baseline conformational flexibility and nitrogen-based hydrogen bonding .
  • Oxy-Methyl Substituent : Introduced at the 3-position to extend molecular reach and modulate polarity .
  • 2,6-Difluorobenzyl Group : Added for aromatic interactions and metabolic resistance .
  • Hydrochloride Salt : Improves crystallinity and solubility .

Comparative Properties :

Property Pyrrolidine Target Compound
LogP -0.47 2.1 (estimated)
Molecular Weight 71.12 g/mol 263.71 g/mol
Hydrogen Bond Donors 1 1

This structural progression exemplifies rational drug design principles, balancing steric, electronic, and pharmacokinetic factors .

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-2-1-3-12(14)10(11)8-16-7-9-4-5-15-6-9;/h1-3,9,15H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUKCKKPIYQRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-52-3
Record name Pyrrolidine, 3-[[(2,6-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride typically proceeds via:

  • Step 1: Preparation of the 2,6-difluorobenzyl halide (chloride or bromide) or equivalent activated intermediate.
  • Step 2: Nucleophilic substitution or alkylation of pyrrolidine or its derivative with the 2,6-difluorobenzyl halide.
  • Step 3: Introduction of the oxy methyl linker, often via formaldehyde or chloromethylation techniques.
  • Step 4: Conversion of the free base to the hydrochloride salt for stability and isolation.

Preparation of 2,6-Difluorobenzyl Halide Intermediate

A key precursor is 2,6-difluorobenzyl chloride or bromide, which can be prepared by halogenation of 2,6-difluorobenzyl alcohol. A representative method involves:

  • Treatment of 2,6-difluorobenzyl alcohol with hydrogen halide gas (HCl or HBr) under controlled conditions to convert the hydroxyl group into a halide, facilitating nucleophilic substitution in later steps.

Table 1: Typical Conditions for Halogenation of 2,6-Difluorobenzyl Alcohol

Reagent Temperature (°C) Reaction Time (h) Yield (%) Notes
HCl gas 0-25 1-3 75-85 Avoids over-halogenation
PBr3 or SOCl2 0-50 2-4 80-90 Alternative halogenation agent

Alkylation of Pyrrolidine

Pyrrolidine can be alkylated at the nitrogen or carbon centers depending on the desired substitution pattern. For the target compound, the alkylation occurs at the 3-position with an oxy methyl linker connected to the 2,6-difluorobenzyl group.

  • Method: Reaction of pyrrolidine with 2,6-difluorobenzyl chloride in the presence of a base or catalyst.
  • Solvent: Ether solvents such as diglyme or anisole are preferred due to their ability to form hydrogen bonds and improve nucleophile solubility, as seen in related pyrrolidine derivative syntheses.
  • Catalyst: Potassium iodide can be used to facilitate halogen exchange and increase reaction rate.

Table 2: Optimized Conditions for Alkylation Step

Parameter Range/Value Effect on Yield/Purity
Temperature 100-120 °C Higher temp improves rate but requires control
Reaction Time 3-8 hours Longer times improve conversion
Molar Ratio (Pyrrolidine:Halide) 1:3.5-4.5 Excess halide ensures complete alkylation
Catalyst (KI) 2.5-6 mol% relative to halide Enhances substitution reaction
Solvent Volume 400-800 mL per mol halide Maintains solubility and reaction homogeneity

Formation of Hydrochloride Salt

The final step involves converting the free base of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine into its hydrochloride salt by:

  • Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • Isolation by filtration or crystallization to obtain a stable, pure hydrochloride salt.

Representative Reaction Scheme

$$
\text{Pyrrolidine} + \text{Formaldehyde} \xrightarrow{\text{hydroxymethylation}} \text{Hydroxymethylpyrrolidine} \xrightarrow{\text{2,6-difluorobenzyl chloride}} \text{3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Research Findings and Yield Data

  • The use of potassium iodide as a catalyst and ether solvents improves yield and purity by promoting nucleophilic substitution and maintaining reactant solubility.
  • Reaction temperatures around 110 °C and reaction times of 5-7 hours yield product purity above 99% with yields exceeding 85-90%.
  • Distillation and purification steps involve atmospheric and reduced pressure distillation to separate by-products and recover solvents efficiently.
  • Continuous flow synthesis approaches for related benzyl ether compounds suggest potential for process intensification and improved scalability.

Summary Table of Preparation Parameters

Step Key Reagents/Conditions Yield (%) Purity (%) Notes
2,6-Difluorobenzyl halide formation 2,6-Difluorobenzyl alcohol + HCl gas, 0-25 °C 75-85 >98 Controlled halogenation
Alkylation of pyrrolidine Pyrrolidine + 2,6-difluorobenzyl chloride + KI, 110 °C, 5h 85-90 >99 Ether solvent (diglyme/anisole)
Oxy methyl linker formation Formaldehyde + pyrrolidine + benzyl halide 80-88 >98 One-pot or stepwise possible
Hydrochloride salt formation HCl in ethanol/ether >95 >99 Crystallization for purity

Chemical Reactions Analysis

Types of Reactions

3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluorobenzyl alcohol derivatives.

    Reduction: Formation of difluorobenzylamine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable in synthetic chemistry.
  • Reagent in Chemical Reactions : It is utilized as a reagent in diverse chemical reactions due to its reactive functional groups.

Biology

  • Enzyme Inhibition Studies : Research indicates that 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride can inhibit specific enzymes. For instance, it has been studied for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to antiproliferative effects in cancer cells.
  • Receptor Binding Assays : The compound is employed in receptor binding studies to understand its interaction with biological receptors and signal transduction pathways.

Medicine

  • Therapeutic Development : The compound is investigated as a precursor in drug development due to its unique structural features and biological activity. Its potential therapeutic effects are being explored in various disease models .
  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against pathogens such as Pseudomonas aeruginosa, demonstrating significant activity with an EC50 value of 25 µg/mL.

Industry

  • Production of Specialty Chemicals : The compound is used in the synthesis of specialty chemicals and as an intermediate in producing more complex molecules.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound alongside other pyrrolidine derivatives. It was found to inhibit cell proliferation across several cancer cell lines with an IC50 value of approximately 50 µM. Mechanistic investigations revealed induction of apoptosis and G1 phase cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy against Pseudomonas aeruginosa, the compound exhibited significant activity with an EC50 value of 25 µg/mL. The study concluded that the mechanism involved disruption of bacterial membrane integrity.

Mechanism of Action

The mechanism of action of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 2,6-Difluorobenzyl Moieties

TAK-385 (Relugolix Impurity Analog)
  • Structure: Contains a 2,6-difluorobenzyl group linked to a thienopyrimidine core (see ).
  • Key Properties :
    • Demonstrates potent GnRH antagonism with reduced cytochrome P450 inhibition compared to sufugolix, likely due to the electron-withdrawing fluorine atoms improving metabolic stability .
    • Molecular weight: 646.06 g/mol (hydrochloride form) vs. 263.71 g/mol for the target compound, indicating divergent pharmacokinetic profiles .
Relugolix Impurity 19 (Hydrochloride)
  • Structure : Shares the 2,6-difluorobenzyl group but incorporates a urea linker and pyridazine ring ().
  • Key Properties :
    • Used as an analytical standard for quality control, highlighting the importance of fluorine in maintaining structural integrity during synthesis .

Pyrrolidine vs. Piperidine Derivatives

3-((2,6-Difluorobenzyl)oxy)piperidine Hydrochloride
  • Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring) ().
  • Basicity: Piperidine (pKa ~11.3) is more basic than pyrrolidine (pKa ~11.0), affecting protonation states in physiological environments .

Fluorobenzyl-Containing Triazole Derivatives

Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
  • Structure : Features a triazole ring instead of pyrrolidine, with ester functionalization ().
  • Key Properties :
    • The triazole ring enhances metabolic resistance compared to pyrrolidine, but the ester group may reduce oral bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes Reference
3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine HCl C12H16ClF2NO 263.71 Pyrrolidine, difluorobenzyl ether Theoretical high lipophilicity [4]
TAK-385 (Hydrochloride) C28H25F2N7O5S·HCl 646.06 Thienopyrimidine, urea linker GnRH antagonist, low CYP inhibition [1, 5]
3-((2,6-Difluorobenzyl)oxy)piperidine HCl C12H16ClF2NO 263.71 Piperidine, difluorobenzyl ether Higher basicity vs. pyrrolidine [4]
Methyl 1-(2,6-Difluorobenzyl)-triazole-4-carboxylate C11H9F2N3O2 253.21 Triazole, ester Used in impurity profiling [3]

Research Findings and Contradictions

  • Ring System Impact : Piperidine derivatives (e.g., ) may offer better solubility than pyrrolidines, but pyrrolidine’s smaller ring could enable tighter binding to certain targets (e.g., ion channels) .

Biological Activity

3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride is a synthetic compound with the molecular formula C12H16ClF2NO. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications supported by case studies and research findings.

The compound is synthesized through the reaction of 2,6-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The synthesis typically occurs in dichloromethane at room temperature, followed by treatment with hydrochloric acid to yield the hydrochloride salt. Its unique structure, featuring fluorine atoms, enhances its stability and reactivity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's binding alters the activity of these targets, leading to various biological effects. Research indicates that it may act as an inhibitor in enzyme pathways relevant to disease processes.

Antimicrobial Activity

A study evaluating various pyrrolidine derivatives found that compounds similar to this compound demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.96 to 7.81 μg/mL against S. aureus, comparable to standard antibiotics like penicillin .

Compound Pathogen MIC (μg/mL)
3-((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine HClStaphylococcus aureus0.96 - 7.81
Similar Pyrrolidine DerivativeE. coliNot effective

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, various derivatives were assessed for their ability to inhibit nitric oxide production in RAW264.7 cells. While most compounds showed weak anti-inflammatory activity, some exhibited promising results, suggesting that further optimization could enhance efficacy .

Case Studies

  • Antibacterial Efficacy : A comparative study on pyrrolidine derivatives highlighted the effectiveness of similar compounds against S. aureus, indicating a potential therapeutic application for infections caused by resistant strains.
  • Enzyme Inhibition : Research into enzyme inhibition revealed that the compound could modulate pathways involving cyclin-dependent kinases, suggesting its utility in cancer treatment strategies .

Structure-Activity Relationship (SAR)

The presence of fluorine in the compound's structure is crucial for its biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic profiles compared to their non-fluorinated counterparts . This characteristic makes this compound a valuable candidate for drug development.

Q & A

Basic Question: What are the established synthetic routes for 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a multi-step nucleophilic substitution or coupling reaction. For analogs like this compound, a common approach is:

Step 1 : React 2,6-difluorobenzyl alcohol with a pyrrolidine derivative (e.g., 3-(hydroxymethyl)pyrrolidine) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

Step 2 : Purify the intermediate via column chromatography, followed by treatment with HCl in an aprotic solvent (e.g., dichloromethane) to form the hydrochloride salt .
Critical Factors :

  • Temperature : Reactions are often performed at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Catalyst : Use of bases like NaH or K₂CO₃ improves ether bond formation .
    Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of alcohol to pyrrolidine derivative) and monitor reaction progress via TLC or HPLC .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting enzyme inhibition vs. receptor agonism)?

Methodological Answer:
Contradictions often arise from differences in experimental design:

  • Target Selectivity : Use in vitro binding assays (e.g., SPR or ITC) to quantify affinity for specific enzymes vs. receptors. For example, fluorinated benzyl groups in the compound may exhibit dual binding modes depending on assay pH .
  • Cellular Context : Perform comparative studies in distinct cell lines (e.g., HEK-293 vs. CHO cells) to assess activity variability due to receptor expression levels .
  • Data Normalization : Control for batch-to-batch compound purity (e.g., via NMR and LC-MS) and use standardized positive controls (e.g., known inhibitors) .
    Case Study : If one study reports neuroprotective effects while another shows cytotoxicity, evaluate concentration-dependent responses (EC₅₀ vs. IC₅₀) and apoptotic markers (e.g., caspase-3 activation) .

Basic Question: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the difluorobenzyl group (δ 6.8–7.2 ppm for aromatic protons) and pyrrolidine ring (δ 1.5–3.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight (calc. ~275.7 g/mol) and detect impurities .
  • Elemental Analysis : Validate Cl⁻ content (~12.8% w/w) via titration or ion chromatography .

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration by calculating logP (target ~2.5) and polar surface area (<90 Ų) .
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., GABA receptors). The difluorobenzyl group’s electronegativity may enhance binding to hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 inhibition) and solubility. Modify the pyrrolidine’s N-methylation to reduce first-pass metabolism .

Basic Question: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats. Work in a fume hood due to potential HCl vapor release .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hygroscopic degradation .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: What strategies can be employed to improve the enantiomeric purity of this compound during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to favor R- or S-configuration .
  • Crystallization : Perform fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Basic Question: How does the difluorobenzyl group influence this compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer:

  • Lipophilicity : Fluorination increases logP by ~0.5 units, enhancing membrane permeability .
  • Metabolic Stability : The C-F bond resists oxidative metabolism, prolonging half-life in in vivo models .
  • Electron Effects : Fluorine’s electron-withdrawing nature strengthens hydrogen bonding with target proteins (e.g., kinases) .

Advanced Question: What experimental designs are critical for validating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., GPCRs) to confirm on-/off-target effects .
  • Kinetic Assays : Use stopped-flow fluorimetry to measure binding rates (kₒₙ/kₒff) and correlate with functional responses (e.g., cAMP production) .
  • Proteomics : SILAC-based profiling identifies downstream signaling pathways affected by treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.